N-(2-acetylphenyl)-3-fluorobenzenesulfonamide
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Overview
Description
N-(2-acetylphenyl)-3-fluorobenzenesulfonamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a fluorobenzenesulfonamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)-3-fluorobenzenesulfonamide typically involves the acylation of 2-acetylphenylamine with 3-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-acetylphenyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or organolithium compounds.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(2-acetylphenyl)-3-fluorobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound has potential applications in biological studies, particularly in the investigation of enzyme inhibition and protein interactions. Its structural features make it a candidate for studying the binding affinity and specificity of various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s unique properties make it suitable for applications in material science, such as the development of new polymers or coatings with specific chemical resistance or mechanical properties.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the fluorobenzenesulfonamide moiety can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-acetylphenyl)benzamide: Similar structure but lacks the fluorine atom, which can affect its reactivity and binding properties.
N-(2-acetylphenyl)-2-fluorobenzenesulfonamide: Similar structure but with the fluorine atom in a different position, which can influence its chemical behavior and biological activity.
Uniqueness: N-(2-acetylphenyl)-3-fluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atom on the benzene ring, which can significantly impact its chemical reactivity and interaction with biological targets. This unique structural feature makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H12FNO3S |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H12FNO3S/c1-10(17)13-7-2-3-8-14(13)16-20(18,19)12-6-4-5-11(15)9-12/h2-9,16H,1H3 |
InChI Key |
MOZWBTJQAMQZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
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